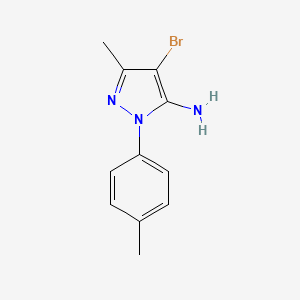

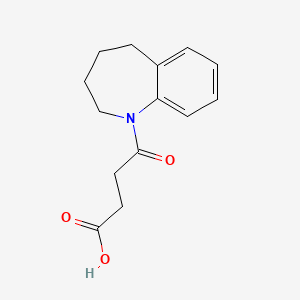

![molecular formula C12H20BNO3 B1386896 (5-{[Isopropyl(methyl)amino]methyl}-2-methoxyphenyl)boronic acid CAS No. 1313761-40-8](/img/structure/B1386896.png)

(5-{[Isopropyl(methyl)amino]methyl}-2-methoxyphenyl)boronic acid

Overview

Description

“(5-{[Isopropyl(methyl)amino]methyl}-2-methoxyphenyl)boronic acid” is a boronic acid with the molecular formula C12H20BNO3 . It has an average mass of 237.103 Da and a monoisotopic mass of 237.153625 Da .

Synthesis Analysis

Boronic acids, including “this compound”, can be used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This process was paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 20 hydrogen atoms, 1 boron atom, 1 nitrogen atom, and 3 oxygen atoms .Chemical Reactions Analysis

Boronic acids, such as “this compound”, have been used in various chemical reactions. For instance, they have been used in the catalytic protodeboronation of pinacol boronic esters . This reaction was paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 378.1±52.0 °C at 760 mmHg, and a flash point of 182.4±30.7 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds . Its ACD/LogP is 2.14 .Scientific Research Applications

(5-{[Isopropyl(methyl)amino]methyl}-2-methoxyphenyl)boronic acid has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including drugs, natural products, and other biologically active compounds. It has also been used to study the mechanism of action of drugs and to study the biochemical and physiological effects of drugs. In addition, it has been used in the development of new drugs and in the study of the structure and function of proteins.

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic organic groups .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the boronic acid compound interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (a formally nucleophilic organic group) from boron to palladium . This reaction is facilitated by a base and occurs after the oxidative addition phase, where palladium forms a bond with an electrophilic organic group .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound contributes to the formation of carbon-carbon bonds . This can potentially affect various biochemical pathways depending on the specific reactants and products involved.

Pharmacokinetics

The pharmacokinetic properties of boronic acids can be influenced by factors such as their stability, solubility, and reactivity .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of various organic compounds, depending on the other reactants involved in the reaction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions are known for their mild and functional group tolerant reaction conditions . The stability of the boronic acid compound also plays a crucial role in the success of these reactions .

Advantages and Limitations for Lab Experiments

The use of (5-{[Isopropyl(methyl)amino]methyl}-2-methoxyphenyl)boronic acid in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively inexpensive. In addition, it is relatively stable and non-toxic. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and it can react with other compounds in the presence of oxygen.

Future Directions

The future directions of research related to (5-{[Isopropyl(methyl)amino]methyl}-2-methoxyphenyl)boronic acid are numerous. It could be used to develop more efficient synthesis methods for a variety of compounds. It could also be used to study the biochemical and physiological effects of drugs, as well as to develop new drugs. In addition, it could be used to study the structure and function of proteins, and to study the mechanism of action of drugs. Finally, it could be used to study the formation of covalent bonds and hydrogen bonds between molecules.

Biochemical Analysis

Biochemical Properties

(5-{[Isopropyl(methyl)amino]methyl}-2-methoxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as proteases and kinases, where it acts as an inhibitor. The boronic acid moiety in the compound forms reversible covalent bonds with the active site serine residues of these enzymes, thereby inhibiting their activity. This interaction is crucial in regulating various biochemical pathways and has potential therapeutic applications .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent induction of apoptosis in cancer cells. Additionally, it affects the phosphorylation status of various signaling proteins, thereby altering cell signaling dynamics .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group forms covalent bonds with the hydroxyl groups of serine or threonine residues in the active sites of enzymes. This binding leads to enzyme inhibition, which can either activate or deactivate specific biochemical pathways. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other reactive species. Over time, it may undergo degradation, leading to a decrease in its inhibitory activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of target enzymes, with potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The metabolic products of this compound can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Understanding these pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation are influenced by factors such as tissue type, blood flow, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is known to localize in specific cellular compartments, such as the cytoplasm and nucleus. Targeting signals and post-translational modifications play a role in directing it to these compartments. Its localization can influence its interactions with target enzymes and other biomolecules, thereby modulating its biochemical effects .

Properties

IUPAC Name |

[2-methoxy-5-[[methyl(propan-2-yl)amino]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BNO3/c1-9(2)14(3)8-10-5-6-12(17-4)11(7-10)13(15)16/h5-7,9,15-16H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBDWYZZRWJBER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)CN(C)C(C)C)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid](/img/structure/B1386813.png)

![3-Phenyl-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1386814.png)

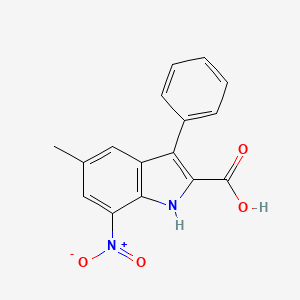

![5-Methyl-6-({[(4-methylphenyl)amino]carbonyl}amino)-3-phenyl-1H-indole-2-carboxylic acid](/img/structure/B1386820.png)

![N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide](/img/structure/B1386822.png)

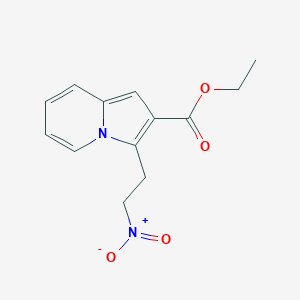

![Ethyl (4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}phenyl)acetate](/img/structure/B1386824.png)

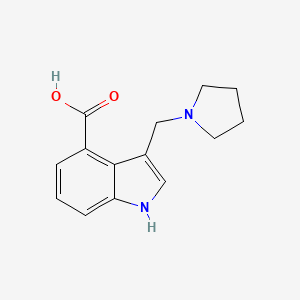

![[3-Oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid](/img/structure/B1386825.png)

![N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B1386828.png)

![(2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acid](/img/structure/B1386830.png)

![6-(4-Methoxybenzyl)-5,7-dimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1386833.png)